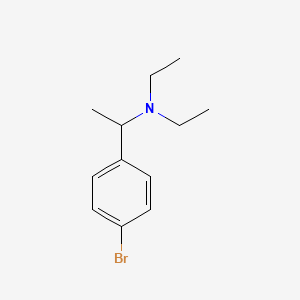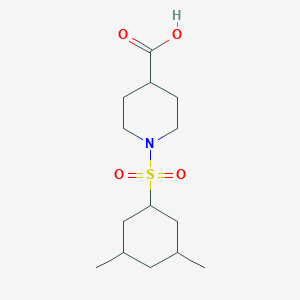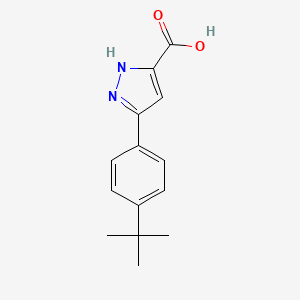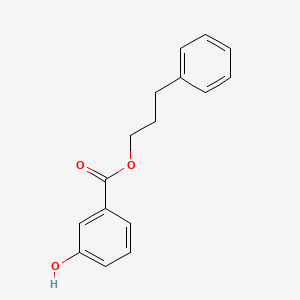
1-(4-bromophenyl)-N,N-diethylethanamine
Übersicht
Beschreibung
1-(4-Bromophenyl)-N,N-diethylethanamine, also known as 4-bromo-N,N-diethylethylenediamine, is an organic compound that has been used in the synthesis of a variety of organic compounds. It is a colorless, volatile liquid that is soluble in most organic solvents. It is a versatile reagent that has been used in the synthesis of a variety of organic compounds, including drugs, polymers, and other materials.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
1-(4-bromophenyl)-N,N-diethylethanamine, a brominated compound, serves as a key intermediate in the synthesis of various chemical entities. For instance, brominated compounds like 2-Fluoro-4-bromobiphenyl are crucial in manufacturing non-steroidal anti-inflammatory and analgesic materials. A practical synthesis method from methyl nitrite and 2-fluoro-4-bromoaniline has been developed, highlighting the importance of such brominated intermediates in large-scale production despite the challenges posed by the use of toxic and volatile reagents (Qiu et al., 2009).
Environmental Impact and Toxicology
Brominated compounds, including those similar in structure or synthesis to this compound, have been scrutinized for their environmental and toxicological effects. Studies on substances like 2,4,6-Tribromophenol, a widely produced brominated phenol, indicate its ubiquity in the environment and the significant gaps in knowledge regarding its toxicokinetics and dynamics. This substance, used as a pesticide and found as a degradation product of brominated flame retardants, underscores the environmental persistence and potential health risks of brominated compounds (Koch & Sures, 2018).
Advances in Material Science
In material science, brominated compounds are integral to the development of advanced materials. For example, research into plastic scintillators based on polymethyl methacrylate has explored the inclusion of various luminescent dyes, including brominated compounds. These studies demonstrate the potential for enhancing the scintillation efficiency, optical transparency, and stability of these materials by incorporating brominated intermediates, offering insights into the broad applicability of such compounds in developing radiation detection technologies (Salimgareeva & Kolesov, 2005).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds often target enzymes such as Leishmania major pteridine reductase (LmPTR1) and Plasmodium berghei .
Mode of Action
Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . The affinity of these compounds for TrxR suggests metal binding to a selenol residue in the active site of the enzyme .
Biochemical Pathways
Related compounds have been found to affect pathways involving enzymes like trxr and topo ib . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Pharmacokinetics
Related compounds have shown promising adme properties in in silico studies . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Related compounds have shown cytotoxic activity against various cancer cell lines . Inhibition of TrxR and Topo IB could contribute to the cytotoxic action of these compounds .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N,N-diethylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-4-14(5-2)10(3)11-6-8-12(13)9-7-11/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBOYHBUNISEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Phenyl-2-(pyrrolidin-1-yl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B3157795.png)

![Potassium;trifluoro-[(E)-4-phenylbut-1-enyl]boranuide](/img/structure/B3157808.png)


![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B3157826.png)


![3-[(2-Furylmethyl)amino]propanamide](/img/structure/B3157842.png)


![{[3-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3157874.png)
![1-Benzyl-5-bromo-1H-benzo[d]imidazole](/img/structure/B3157882.png)
![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-carbaldehyde](/img/structure/B3157906.png)